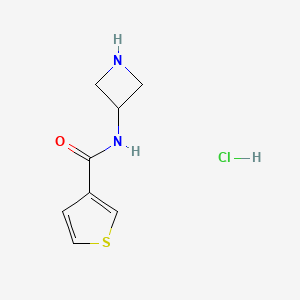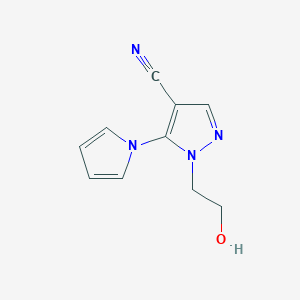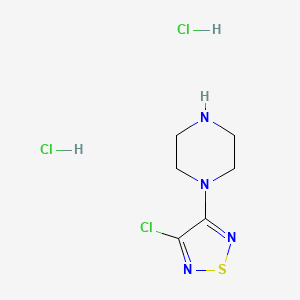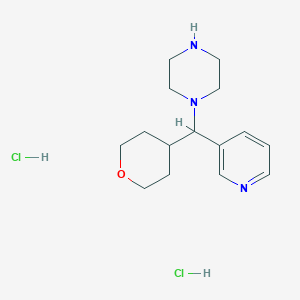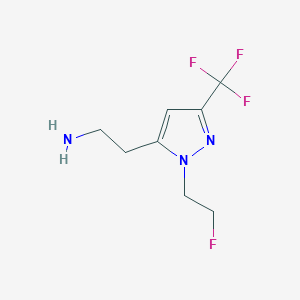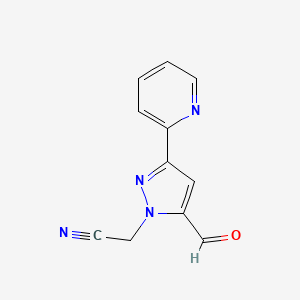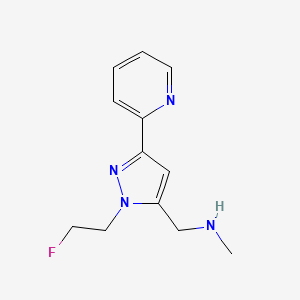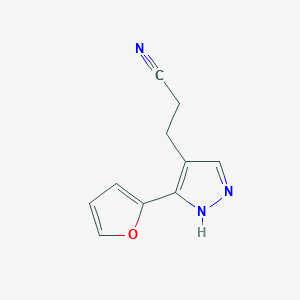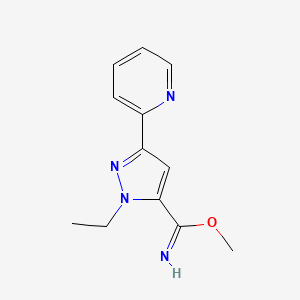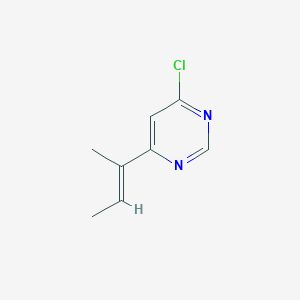
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine
Vue d'ensemble
Description
“(E)-4-(but-2-en-2-yl)-6-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through electrophilic aromatic substitution . This is a common reaction in synthetic organic chemistry, where an electrophile replaces a group in an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “(E)-4-(but-2-en-2-yl)” part suggests a but-2-ene group attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo electrophilic aromatic substitution . This involves the reaction of an aromatic compound with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile .Applications De Recherche Scientifique
Photolyase Enzyme Activity
- DNA Repair : Pyrimidine photoproducts, including those similar in structure to (E)-4-(but-2-en-2-yl)-6-chloropyrimidine, have been studied in the context of DNA repair mechanisms. A study by Kim et al. (1994) investigates the photolyase enzyme's ability to repair DNA damage caused by UV radiation, specifically targeting pyrimidine photoproducts (Kim et al., 1994).
Optical Materials
- Nonlinear Optical Properties : Research by Hussain et al. (2020) explores the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in developing materials with potential applications in medicine and nonlinear optics (Hussain et al., 2020).
Supramolecular Chemistry
- Hydrogen Bonding and Dimerization : Beijer et al. (1998) delve into the strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding, showcasing the pyrimidine unit's utility in building supramolecular structures (Beijer et al., 1998).
Organic Light Emitting Diodes (OLEDs)
- Electroluminescent Materials : Chang et al. (2013) report on the development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates, demonstrating their application in high-performance OLEDs. This work illustrates the potential of pyrimidine derivatives in creating advanced optoelectronic devices (Chang et al., 2013).
Pharmaceutical Applications
- Antimicrobial Activity : Donkor et al. (1995) synthesize and evaluate the antimicrobial activities of pyrido[2,3-d]pyrimidines, providing insights into the therapeutic potential of pyrimidine derivatives (Donkor et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVRZYRUQFRQR-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(but-2-en-2-yl)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




